molecular formula C8H7F3O B2403660 2-(2,3,4-Trifluorophenyl)ethanol CAS No. 886761-76-8

2-(2,3,4-Trifluorophenyl)ethanol

Cat. No. B2403660
CAS RN: 886761-76-8
M. Wt: 176.138
InChI Key: FGAGTEBPVAQGBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(2,3,4-Trifluorophenyl)ethanol” is an organic compound . It is used as a laboratory chemical . The molecular formula of this compound is C8H7F3O .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a trifluorophenyl group attached to an ethanol molecule . The trifluorophenyl group is a phenyl ring with three fluorine atoms attached, which can significantly influence the properties of the molecule.


Physical And Chemical Properties Analysis

“this compound” is a laboratory chemical . It should be stored in a dry, cool, and well-ventilated place . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Chiral Intermediate in Pharmaceutical Synthesis

2-(2,3,4-Trifluorophenyl)ethanol and its derivatives play a crucial role as chiral intermediates in pharmaceutical synthesis. For instance, (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol is a key intermediate for Ticagrelor, a medication used in the treatment of acute coronary syndromes. A study by Guo et al. (2017) details the development of an enzymatic process for its preparation, highlighting its efficiency and environmental benefits in industrial applications (Guo et al., 2017).

Biocatalysis in Pharmaceutical Intermediates

The use of biocatalysis for preparing optically pure pharmaceutical intermediates is another significant application. Chen et al. (2019) developed a bioprocess for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to (R)-1-[4-(trifluoromethyl)phenyl]ethanol, an important intermediate of a chemokine CCR5 antagonist. This study demonstrates the efficiency of recombinant Escherichia coli cells in this process, offering a biological method for enantioselective production (Chen et al., 2019).

Catalytic Activity in Asymmetric Reduction

Research by Ni et al. (2012) focuses on the asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone to (R)-2-chloro-1-(3-chlorophenyl)ethanol, a pharmaceutical intermediate in the synthesis of β-adrenoceptor receptor agonists. The study highlights the catalytic efficiency of Candida ontarioensis cells, offering a practical approach for chiral intermediate preparation (Ni et al., 2012).

Safety and Hazards

This compound should not be used for food, drug, pesticide, or biocidal product use . It’s recommended to use personal protective equipment and ensure adequate ventilation when handling this compound . In case of accidental release, it should not be released into the environment, and it should be swept up and shoveled into suitable containers for disposal .

properties

IUPAC Name

2-(2,3,4-trifluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c9-6-2-1-5(3-4-12)7(10)8(6)11/h1-2,12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGAGTEBPVAQGBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CCO)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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